molecular formula C21H14BrNO4 B2442339 N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922031-90-1

N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2442339
M. Wt: 424.25
InChI Key: YYCFGWIZMYLCGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzodioxole compounds has been reported in the literature . These compounds were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar benzodioxole compounds has been characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzodioxole compounds have been described in the literature . The reactions were monitored by TLC and the products were characterized by conventional spectroscopic methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzodioxole compounds have been analyzed using various techniques . For instance, the aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis and characterization form the backbone of research into compounds like N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, studies have been conducted on the synthesis of nitrogen heterocycles bearing biologically active carboxamide moiety, which demonstrate potential as antitumor agents. Such research emphasizes the importance of synthetic routes for generating compounds with promising biological activities (Bakare, 2021).

Antimicrobial and Antitumor Activity

Compounds structurally related to N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide have been evaluated for their antimicrobial and antitumor properties. The synthesis and biological evaluation of novel derivatives incorporating the carboxamide moiety have shown potential as antimicrobial agents. This highlights the compound's relevance in developing new therapeutic agents against various bacterial and fungal strains (Apostol et al., 2022).

Photoinitiators for Polymerization

Another significant application is in the field of polymer science, where derivatives of 1,3-benzodioxole have been utilized as photoinitiators for free radical polymerization. This application is crucial for developing materials with specific properties, tailored through polymer chemistry. A study demonstrated that a 1,3-benzodioxole derivative acts as a caged one-component Type II photoinitiator, showcasing the versatility of these compounds in material science and engineering (Kumbaraci et al., 2012).

Safety And Hazards

While specific safety and hazard information for “N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide” is not available, it’s important to note that exposure to similar compounds, like Pb2+, may cause different adverse effects and toxicity .

Future Directions

The future directions for “N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further exploration of their anticancer and antioxidant activities . The development and discovery of novel anticancer medications remain extremely important due to various factors .

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCFGWIZMYLCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide

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